2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. In biology, it can be used to study enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic effects, such as in the development of new drugs targeting various diseases.
Industry
Industrially, this compound could be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane
Cyclohex-3-en-1-ylmethanone
Bicyclo[2.2.1]heptane derivatives
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone stands out due to its unique bicyclic structure containing both oxygen and nitrogen atoms, which imparts distinct chemical properties compared to its similar compounds.
Properties
IUPAC Name |
cyclohex-3-en-1-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPDVQLVOPUUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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